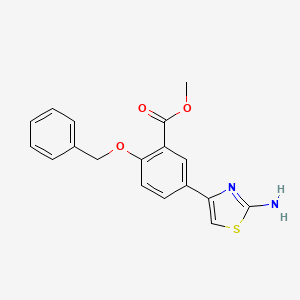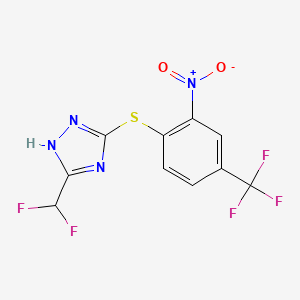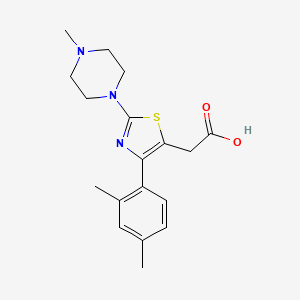
2-(4-(2,4-Dimethylphenyl)-2-(4-methylpiperazin-1-yl)thiazol-5-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(2,4-Dimethylphenyl)-2-(4-methylpiperazin-1-yl)thiazol-5-yl)acetic acid is a complex organic compound that belongs to the thiazole family. This compound is characterized by its unique structure, which includes a thiazole ring, a piperazine ring, and a dimethylphenyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2,4-Dimethylphenyl)-2-(4-methylpiperazin-1-yl)thiazol-5-yl)acetic acid typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of the Dimethylphenyl Group: The dimethylphenyl group can be introduced via a Friedel-Crafts alkylation reaction.
Incorporation of the Piperazine Ring: The piperazine ring is often introduced through nucleophilic substitution reactions.
Formation of the Acetic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and efficiency.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the dimethylphenyl group.
Reduction: Reduction reactions can occur at the piperazine ring, leading to the formation of secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the thiazole and dimethylphenyl groups.
Reduction: Reduced forms of the piperazine ring.
Substitution: Substituted derivatives at the piperazine ring.
科学的研究の応用
2-(4-(2,4-Dimethylphenyl)-2-(4-methylpiperazin-1-yl)thiazol-5-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 2-(4-(2,4-Dimethylphenyl)-2-(4-methylpiperazin-1-yl)thiazol-5-yl)acetic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes and receptors, leading to various biological effects. The compound may modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation.
類似化合物との比較
Similar Compounds
2-(4-(2,4-Dimethylphenyl)thiazol-5-yl)acetic acid: Lacks the piperazine ring.
2-(4-(4-Methylpiperazin-1-yl)thiazol-5-yl)acetic acid: Lacks the dimethylphenyl group.
2-(4-(2,4-Dimethylphenyl)-2-thiazol-5-yl)acetic acid: Lacks the piperazine ring and has a different substitution pattern.
Uniqueness
The presence of both the piperazine ring and the dimethylphenyl group in 2-(4-(2,4-Dimethylphenyl)-2-(4-methylpiperazin-1-yl)thiazol-5-yl)acetic acid makes it unique. This combination of structural features contributes to its distinct chemical and biological properties, setting it apart from similar compounds.
特性
分子式 |
C18H23N3O2S |
|---|---|
分子量 |
345.5 g/mol |
IUPAC名 |
2-[4-(2,4-dimethylphenyl)-2-(4-methylpiperazin-1-yl)-1,3-thiazol-5-yl]acetic acid |
InChI |
InChI=1S/C18H23N3O2S/c1-12-4-5-14(13(2)10-12)17-15(11-16(22)23)24-18(19-17)21-8-6-20(3)7-9-21/h4-5,10H,6-9,11H2,1-3H3,(H,22,23) |
InChIキー |
DPSJLFSYGUOAOC-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)C2=C(SC(=N2)N3CCN(CC3)C)CC(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



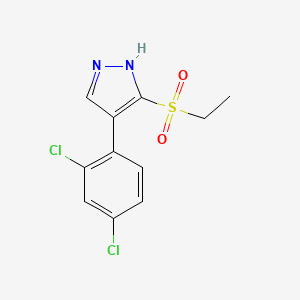

![3,5,6,7-Tetrahydro-[1,2,5]oxadiazolo[3,4-b]pyridine](/img/structure/B11791464.png)
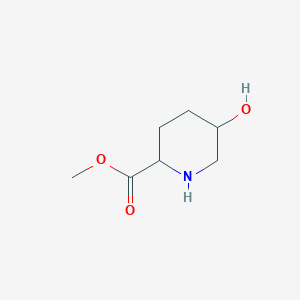
![4-Chloro-[3,4'-bipyridin]-2-amine](/img/structure/B11791471.png)

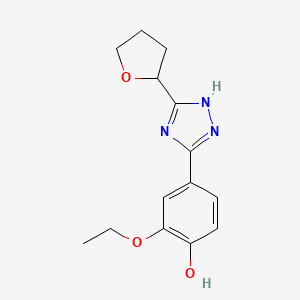
![3-Chlorofuro[3,2-c]pyridine-2-carbaldehyde](/img/structure/B11791496.png)
![Methyl 3-bromo-5-methoxythieno[3,2-B]pyridine-2-carboxylate](/img/structure/B11791500.png)
![1,3-Diethyl-5-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B11791507.png)
